methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
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Overview
Description
Methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroimidazo[4,5-c]pyridine ring, and a dimethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves multiple steps. One common synthetic route starts with the preparation of the 3,5-dimethoxyphenyl derivative, followed by the formation of the tetrahydroimidazo[4,5-c]pyridine ring. The final step involves the esterification of the benzoate group. Reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Scientific Research Applications
Methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it has applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate stands out due to its unique structural features and potential applications. Similar compounds include other imidazo[4,5-c]pyridine derivatives and dimethoxyphenyl-containing molecules. Each of these compounds has distinct properties and applications, making them valuable in different research and industrial contexts .
Biological Activity
Methyl 2-(4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Molecular Formula : C22H26N2O4
- Molecular Weight : 378.46 g/mol
- IUPAC Name : this compound
The structural complexity of this compound contributes to its varied biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. It targets specific pathways involved in tumor growth and metastasis.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of imidazo[4,5-c]pyridine exhibited cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
Neuroprotective Effects
Another significant aspect of this compound is its potential neuroprotective effects:
- Research Findings : Studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Mechanism : The neuroprotective activity may be attributed to the modulation of neurotransmitter systems and reduction of neuroinflammation .
Pharmacological Studies
Pharmacological evaluations have shown that this compound interacts with various biological targets:
- Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) : This enzyme plays a crucial role in cancer metabolism and immune response modulation.
- Stimulator of Interferon Genes (STING) : Activation of STING pathways has been linked to enhanced immune responses against tumors .
Toxicology and Safety Profile
Toxicological assessments are critical for evaluating the safety profile of this compound:
- Acute Toxicity Studies : Initial studies suggest a favorable safety profile with no significant adverse effects observed at therapeutic doses.
- Chronic Toxicity Studies : Long-term studies are needed to fully understand the safety implications and any potential side effects associated with prolonged use.
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O5/c1-30-15-10-14(11-16(12-15)31-2)21-20-19(24-13-25-20)8-9-27(21)23(29)26-18-7-5-4-6-17(18)22(28)32-3/h4-7,10-13,21H,8-9H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
FPLTYRRSCHOBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3)OC |
Origin of Product |
United States |
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